molecular formula C19H30O2 B211404 4-Androstenediol CAS No. 1156-92-9

4-Androstenediol

Cat. No. B211404
CAS RN: 1156-92-9
M. Wt: 290.4 g/mol
InChI Key: BTTWKVFKBPAFDK-LOVVWNRFSA-N
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Description

4-Androstenediol, also known as androst-4-ene-3β,17β-diol, is an androstenediol that is converted to testosterone . It is a 19-carbon steroid hormone produced in the adrenal glands and the gonads as an intermediate step in the biochemical pathway that produces the androgen testosterone and the estrogens estrone and estradiol .


Synthesis Analysis

Mycobacterium neoaurum strains can transform phytosterols to 4-androstene-3,17-dione (4-AD), a key intermediate for the synthesis of advanced steroidal medicines . The major chemicals in the synthesis of steroid drugs are known as 4-androstene-3,17-dione (androstenedione, AD) and 1,4-androstadiene-3,17-dione (androstadienedione, ADD) .


Molecular Structure Analysis

The molecular formula of 4-Androstenediol is C19H30O2. It has an average mass of 290.440 Da and a monoisotopic mass of 290.224579 Da .


Chemical Reactions Analysis

4-Androstenediol is converted to testosterone via the enzyme 3-beta hydroxysteroid dehydrogenase (3bHSD). The conversion rate is about 15.76%, almost triple that of 4-androstenedione, due to utilization of a different enzymatic pathway .


Physical And Chemical Properties Analysis

4-Androstenediol has a density of 1.1±0.1 g/cm3, a boiling point of 430.1±45.0 °C at 760 mmHg, and a vapour pressure of 0.0±2.3 mmHg at 25°C. It has an enthalpy of vaporization of 79.2±6.0 kJ/mol and a flash point of 195.5±23.3 °C .

Scientific Research Applications

  • Pharmacokinetics and Detection in Sports : 19-Nor-4-androstenediol, a prohormone of nandrolone, is analyzed using gas chromatography-mass spectrometry (GC-MS) to determine its plasma levels after oral administration. This study is relevant in the context of sports doping, as both nandrolone and 19-Nor-4-androstenediol are prohibited by the World Anti-Doping Agency (WADA) (Torrado, Segura, Farré, & Ventura, 2008).

  • Cardiovascular Function Post-Trauma : Androstenediol improves cardiovascular function and attenuates proinflammatory cytokine production after trauma-hemorrhage, potentially via activation of the peroxisome proliferator-activated receptor-gamma (PPAR-γ). This suggests a therapeutic role for androstenediol in trauma-induced cardiovascular complications (Shimizu et al., 2006).

  • Influence on Immune Response to Influenza Virus : Androstenediol enhances the immune response in an experimental influenza virus infection, indicating its potential use in augmenting host defense mechanisms against viral infections (Padgett, Loria, & Sheridan, 1997).

  • Concerns Regarding Prohormone Supplementation : Research cautions against the use of Andro prohormones like 4-androstenediol, as they can lead to abnormal hormone profiles and increased risk of diseases like prostate or pancreatic cancers, as well as cardiovascular disease due to changes in blood lipids (Broeder, 2003).

  • Radiation-Induced Myelosuppression : 5-Androstenediol shows efficacy in improving survival and reducing myelosuppression in rhesus monkeys exposed to radiation, highlighting its potential use in radiation therapy or exposure scenarios (Stickney et al., 2007).

  • Effects on Hematopoietic Progenitor Cells : 5-Androstenediol protects hematopoietic cells from ionizing radiation damage by enhancing cell survival, proliferation, and differentiation, mediated through nuclear factor-κB (NFκB) activation and granulocyte colony-stimulating factor expression (Xiao et al., 2007).

Safety And Hazards

4-Androstenediol has moderate estrogenic and androgenic side effects, as it converts to testosterone, and testosterone can convert to both DHT and estrogen. Additionally, 4-Androstenediol on its own can also convert to an androgen called androstenediol .

Future Directions

4-Androstenediol is closer to testosterone structurally than 5-androstenediol, and it acts as a weak potential agonist of the androgen receptor. On its own, 4-Androstenediol does not have a prominent androgen receptor binding affinity, but as a prohormone it converts to testosterone via the enzyme 3-beta hydroxysteroid dehydrogenase (3bHSD) .

properties

IUPAC Name

(3S,8R,9S,10R,13S,14S,17S)-10,13-dimethyl-2,3,6,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-3,17-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h11,13-17,20-21H,3-10H2,1-2H3/t13-,14-,15-,16-,17-,18-,19-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTTWKVFKBPAFDK-LOVVWNRFSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CCC2O)CCC4=CC(CCC34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@@H]2O)CCC4=C[C@H](CC[C@]34C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H30O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5036505
Record name 4-Androstenediol
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Molecular Weight

290.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name 4-Androstenediol
Source Human Metabolome Database (HMDB)
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Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Product Name

4-Androstenediol

CAS RN

1156-92-9
Record name 4-Androstenediol
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Record name 4-Androstenediol
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Record name 4-Androstenediol
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Record name 4-Androstenediol
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Record name 4-Androstenediol
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Record name 4-ANDROSTENEDIOL
Source FDA Global Substance Registration System (GSRS)
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Record name 4-Androstenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0005849
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
393
Citations
M INABA, T NAKAO, K KAMATA - Endocrinologia Japonica, 1966 - jstage.jst.go.jp
… 4-androstenediol and 5-androstenediol are converted efficiently to testosterone in vitro by the rat whole testis preparation and that 4-androstenediol … conversion of 4-androstenediol to …
Number of citations: 10 www.jstage.jst.go.jp
ST Page, BT Marck, JM Tolliver, AM Matsumoto - Endocrinology, 2008 - academic.oup.com
… We hypothesized the anabolic steroid 19-nor-4-androstenediol-3β,17β-diol (3β,19-NA) would increase muscle, lean body mass (LBM), and bone mineral density (BMD) with little …
Number of citations: 32 academic.oup.com
AT Cawley, GJ Trout, R Kazlauskas… - Forensic science …, 2011 - Elsevier
… Methodology based on “looking outside the metabolic box” was used in this study to identify diagnostic urinary markers of 4-androstenediol (4-ADIOL) administration. Androst-2,4-diene-…
Number of citations: 6 www.sciencedirect.com
CP Earnest, MA Olson, CE Broeder, KF Breuel… - European Journal of …, 2000 - Springer
… 1 Mean total (top) and free (bottom) serum testosterone concentrations for area-under-the-curve following oral administration of androstenedione, 4-androstenediol and a placebo. …
Number of citations: 62 link.springer.com
P Van Eenoo, P Mikulèíková, K Deventer… - Recent Advances in …, 2005 - dshs-koeln.de
… It is produced by Ergopharm, the company that introduced other notorious products like 4-androstenedione, 4androstenediol, 19-nor-4-androstenediol and 1-androstenediol. Based …
Number of citations: 7 www.dshs-koeln.de
S Torrado, M Roig, M Farré, J Segura… - … in Mass Spectrometry …, 2008 - Wiley Online Library
19‐Nor‐4‐androstenediol (NOL) is a prohormone of nandrolone (ND). Both substances are included in the WADA List of Prohibited Classes of Substances and their administration is …
S Torrado, J Segura, M Farré, R Ventura - steroids, 2008 - Elsevier
… levels of 19-nor-4-androstenediol and its metabolites after oral … After administration of 19-nor-4-androstenediol, the main … and 19-nor-4-androstenediol were also detected at lower …
Number of citations: 7 www.sciencedirect.com
JC Colla, ML Cohn, F Ungar - Proceedings of the Society for …, 1964 - journals.sagepub.com
Recent interest in the conversion of the Δ 4- 3-hydroxyl to the Δ 4- 3-ketone (1,2) has been generated by the isolation of Δ 4- 3-hydroxyl compounds(3) or their artifacts from natural …
Number of citations: 4 journals.sagepub.com
BJ Attardi, ST Page, SA Hild, CC Coss… - The Journal of steroid …, 2010 - Elsevier
… Tissue selectivity of the anabolic steroid, 19-nor-4-androstenediol-3beta,17beta-diol in male Sprague Dawley rats: selective stimulation of muscle mass and bone mineral density …
Number of citations: 22 www.sciencedirect.com
C Ankarberg-Lindgren, J Dahlgren… - The Journal of steroid …, 2018 - Elsevier
Background Androgen and estrogen determinations serve as important diagnostic markers in a variety of clinical conditions. However, one challenge is to enhance assay sensitivity for …
Number of citations: 37 www.sciencedirect.com

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